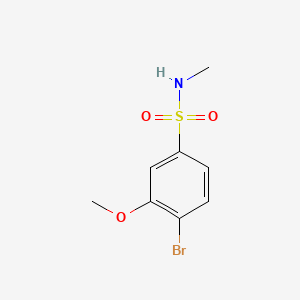

4-bromo-3-methoxy-N-methylbenzenesulfonamide

説明

4-Bromo-3-methoxy-N-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-methyl substituent on the sulfonamide moiety. Benzenesulfonamides are widely studied for their bioactivity, particularly as enzyme inhibitors or antimicrobial agents . The bromine and methoxy substituents likely influence its electronic properties, solubility, and intermolecular interactions compared to analogs.

特性

IUPAC Name |

4-bromo-3-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-7(9)8(5-6)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZUZLDVODJEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methoxy-N-methylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-3-formyl-N-methylbenzenesulfonamide.

Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine, 4-bromo-3-methoxy-N-methylbenzenamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: 4-bromo-3-formyl-N-methylbenzenesulfonamide.

Reduction Products: 4-bromo-3-methoxy-N-methylbenzenamine.

科学的研究の応用

Anticancer Activity

One of the most significant applications of 4-bromo-3-methoxy-N-methylbenzenesulfonamide is its potential as an anticancer agent. Research has demonstrated that derivatives of sulfonamide compounds exhibit cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. Specifically, compounds with bromo and methoxy substitutions have shown sub-micromolar cytotoxicity, indicating their potency as antitumor agents .

Antileishmanial Activity

Another emerging application is in the treatment of leishmaniasis, a disease caused by protozoan parasites. New diarylsulfonamide inhibitors have been synthesized that demonstrate efficacy against Leishmania infantum amastigotes, which are responsible for visceral leishmaniasis. The need for new drugs arises from the limitations of existing treatments, which often lead to resistance and side effects .

Case Study: Drug Development

In a study exploring new chemotypes against visceral leishmaniasis, sulfonamide derivatives were identified as having unique mechanisms of action compared to traditional therapies. This highlights the potential for this compound in developing effective treatments for resistant strains of Leishmania .

Structural Studies and Crystallography

The structural characterization of this compound has also been conducted using techniques such as X-ray crystallography. These studies reveal insights into the compound's molecular interactions and conformational properties, which are crucial for understanding its biological activity .

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides valuable information about intermolecular interactions within the crystal lattice, including C-H…π interactions that may influence the compound's stability and reactivity . Such structural insights are essential for rational drug design.

Synthesis and Biological Evaluation

Recent advancements have focused on synthesizing a library of sulfonamide analogs, including this compound. These compounds undergo rigorous biological evaluation to assess their pharmacological properties, including their effectiveness against various cancer cell lines and potential side effects .

Data Summary Table

作用機序

The mechanism of action of 4-bromo-3-methoxy-N-methylbenzenesulfonamide depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Chemical Reactivity: The presence of the bromine and methoxy groups allows for selective chemical modifications, enabling the compound to participate in various organic reactions.

類似化合物との比較

Below is a detailed analysis of structurally related benzenesulfonamide derivatives, highlighting key differences in substituents, properties, and applications.

Substituent Effects on Reactivity and Bioactivity

4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

- Substituents : 4-methyl on benzene, oxazole heterocycle on sulfonamide.

- Application : Synthesized explicitly for antimicrobial screening, demonstrating the impact of heterocyclic modifications on bioactivity .

N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide

- Substituents: 3-methoxy on benzene, 4-cyanophenyl on sulfonamide.

- This contrasts with the electron-donating methoxy group in the target compound .

- Application: Used as an intermediate in organometallic reactions, highlighting its role in cross-coupling methodologies .

4-Bromo-3-Methylbenzenesulfonamide

- Substituents : 4-bromo, 3-methyl on benzene.

- Key Differences : Replacing the methoxy group (target compound) with a methyl group reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents .

- Application : Valued for its versatility in synthesizing complex molecular architectures, emphasizing the trade-off between steric bulk and reactivity .

N-(3-Methoxybenzoyl)-4-Methylbenzenesulfonamide

- Substituents : 4-methyl on benzene, 3-methoxybenzoyl on sulfonamide.

- Key Differences : The benzoyl group introduces a ketone functionality, enabling conjugation with other molecules. This contrasts with the target compound’s bromine atom, which is more amenable to cross-coupling reactions .

Role of Heterocyclic and Bulky Substituents

4-Bromo-N-(6-Methoxy-1,3-Dimethyl-2-Oxo-1,3-Benzodiazol-5-yl)-2-Methylbenzenesulfonamide

- Substituents : Benzodiazolyl group, 2-methyl, and 4-bromo on benzene.

N-(4-Amino-3-Bromo-9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-4-Methylbenzenesulfonamide

- Substituents: Anthraquinone fused ring, 4-methyl on benzene.

- Key Differences: The anthraquinone system imparts rigidity and chromophoric properties, making this compound suitable for dye or sensor applications, unlike the simpler target compound .

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects: Methoxy groups enhance electron density, making the benzene ring less reactive toward electrophilic substitution compared to bromine or cyano substituents .

- Bioactivity: Heterocyclic modifications (e.g., oxazole, benzodiazolyl) correlate with improved antimicrobial or target-binding properties, while bulky groups (e.g., anthraquinone) shift applications toward materials science .

- Synthetic Utility: Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methyl or cyano groups are more suited for stepwise functionalization .

生物活性

4-Bromo-3-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide functional group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The structure of this compound can be described as follows:

- Chemical Formula : C₉H₁₁BrN₁O₂S

- Molecular Weight : 188.16 g/mol

The compound is known for its ability to undergo various chemical reactions, including substitution and oxidation reactions, which are crucial for its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

- Microtubule Disruption : Research indicates that similar sulfonamide derivatives can inhibit microtubule polymerization, suggesting that this compound may also target tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : The compound may interact with cellular receptors, modulating signal transduction pathways that affect cellular responses .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the anticancer properties of this compound and related compounds:

- Cytotoxicity : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various human tumor cell lines, including HeLa and MCF7 cells. Notably, some derivatives showed sub-micromolar cytotoxicity .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to increased apoptosis. This effect was confirmed through flow cytometry analysis .

- Microtubule Inhibition : Studies indicate that the compound disrupts microtubule dynamics at micromolar concentrations, which is critical for its anticancer activity .

Case Studies and Research Findings

Several research studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。